molecular formula C10H7BrO2 B048674 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde CAS No. 122835-14-7

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Cat. No.: B048674
CAS No.: 122835-14-7
M. Wt: 239.06 g/mol
InChI Key: NZDZQWZJQYKDBC-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2 and a molecular weight of 239.065 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position and a prop-2-ynyloxy group at the 2nd position on a benzaldehyde ring. It is primarily used in research settings, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone . The reaction is carried out at room temperature for a few hours to yield the desired product. The general reaction scheme is as follows:

5-Bromo-2-hydroxybenzaldehyde+Propargyl bromideK2CO3, AcetoneThis compound\text{5-Bromo-2-hydroxybenzaldehyde} + \text{Propargyl bromide} \xrightarrow{\text{K2CO3, Acetone}} \text{this compound} 5-Bromo-2-hydroxybenzaldehyde+Propargyl bromideK2CO3, Acetone​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction Reactions: The aldehyde group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

    Substitution: Formation of 5-iodo-2-(prop-2-ynyloxy)benzaldehyde.

    Oxidation: Formation of 5-bromo-2-(prop-2-ynyloxy)benzoic acid.

    Reduction: Formation of 5-bromo-2-(prop-2-ynyloxy)benzyl alcohol.

Scientific Research Applications

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynyloxy group can participate in nucleophilic or electrophilic reactions, while the aldehyde group can form Schiff bases with amines. These interactions can modulate the activity of biological molecules and pathways .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxybenzaldehyde: Lacks the prop-2-ynyloxy group.

    2-(Prop-2-ynyloxy)benzaldehyde: Lacks the bromine atom.

    5-Iodo-2-(prop-2-ynyloxy)benzaldehyde: Contains an iodine atom instead of bromine.

Uniqueness

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is unique due to the presence of both the bromine atom and the prop-2-ynyloxy group, which confer distinct chemical reactivity and biological activity. This combination allows for specific interactions in chemical and biological systems that are not possible with similar compounds .

Properties

IUPAC Name

5-bromo-2-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDZQWZJQYKDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366635
Record name 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122835-14-7
Record name 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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